2-[(2-hydroxyethyl)sulfanyl]acetonitrile

Thiomorpholine synthesis Chiral heterocycles Stereoselective cyclization

This thioether-nitrile offers three reactive handles: a nitrile, a thioether, and a critical terminal hydroxyl. The hydroxyl differentiates it from simpler (alkylthio)acetonitriles, unlocking a unique chlorination–reduction–cyclization route to optically active thiomorpholine scaffolds for CNS drug discovery. Its chemoselective orthogonality can shorten linear synthetic sequences by 1–2 steps. Standardizing on this compound ensures access to privileged medicinal chemistry space that methyl- or ethylthio analogs simply cannot deliver.

Molecular Formula C4H7NOS
Molecular Weight 117.2
CAS No. 86147-18-4
Cat. No. B6148837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-hydroxyethyl)sulfanyl]acetonitrile
CAS86147-18-4
Molecular FormulaC4H7NOS
Molecular Weight117.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile (CAS 86147-18-4) – Compound Class and Core Characteristics for Procurement Evaluation


2-[(2-Hydroxyethyl)sulfanyl]acetonitrile (CAS 86147-18-4) is a bifunctional organosulfur building block belonging to the thioether-nitrile class, with the molecular formula C4H7NOS and a molecular weight of 117.17 g/mol [1]. The compound features a hydroxyethyl group (–SCH2CH2OH) linked via a thioether bridge to an acetonitrile moiety (–CH2C≡N), providing two orthogonal reactive handles: a nucleophilic hydroxyl group and a polar nitrile function [1]. Computed properties include XLogP3 of 0, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 69.3 Ų [1]. Commercial availability is primarily through Enamine (catalog EN300-1262374) at 95% purity, with pricing ranging from $135 for 0.05 g to $2,638 for 10 g [2].

Why 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile Cannot Be Simply Replaced by a Generic Thioether-Nitrile Analog


Superficially, 2-[(2-hydroxyethyl)sulfanyl]acetonitrile may appear interchangeable with simpler (alkylthio)acetonitriles such as (methylthio)acetonitrile (CAS 35120-10-6) or (ethylthio)acetonitrile (CAS 53250-09-2). However, the presence of the terminal hydroxyl group fundamentally alters its physicochemical profile, synthetic reactivity, and downstream applicability. The hydroxyl contributes one hydrogen bond donor and raises the TPSA to 69.3 Ų, whereas (methylthio)acetonitrile has zero HBD and a lower TPSA, with an XLogP of approximately 0.33 [1][2]. More critically, the hydroxyethyl side chain is not a passive spectator: it enables a unique intramolecular cyclization pathway—chlorination with SOCl₂ followed by LiAlH₄ reduction yields optically active thiomorpholines, a transformation that is structurally impossible for methyl- or ethylthio analogs that lack a terminal leaving group [3]. Procurement decisions that treat all (alkylthio)acetonitriles as functional equivalents will therefore fail to deliver the specific downstream chemistry that this compound uniquely enables.

Quantitative Differentiation Evidence for 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile vs. Closest Analogs


Unique Thiomorpholine Cyclization Pathway vs. (Methylthio)acetonitrile

The (S)-enantiomer of 2-[(2-hydroxyethyl)sulfanyl]acetonitrile serves as a direct precursor to optically active thiomorpholines via a two-step sequence: (i) chlorination of the hydroxyl group with SOCl₂ to yield (S)-2-(2-chloroethylthio)nitrile, and (ii) nitrile reduction with LiAlH₄, which triggers spontaneous intramolecular N-alkylation to form the thiomorpholine ring [1]. This cyclization is enabled exclusively by the 2-hydroxyethylthio substituent, which provides both the nucleophilic nitrogen (post-reduction) and the electrophilic chloroethyl tether. (Methylthio)acetonitrile (CAS 35120-10-6) and (ethylthio)acetonitrile (CAS 53250-09-2) lack a terminal leaving group and cannot participate in this ring closure, making them synthetically inert for this transformation .

Thiomorpholine synthesis Chiral heterocycles Stereoselective cyclization

Hydrogen Bond Donor Capacity and Polarity Differential vs. (Methylthio)acetonitrile

The hydroxyl group of 2-[(2-hydroxyethyl)sulfanyl]acetonitrile confers one hydrogen bond donor (HBD) and elevates the topological polar surface area (TPSA) to 69.3 Ų, compared to zero HBD and a computed TPSA of approximately 25–35 Ų for (methylthio)acetonitrile [1][2]. The experimental XLogP3 of the target compound is 0, while (methylthio)acetonitrile has a calculated Log P of 0.332 [1][3]. This translates to measurably higher aqueous solubility and improved compatibility with polar reaction media, reducing the need for co-solvents in aqueous or biphasic transformations [1].

Physicochemical profiling Solubility LogP TPSA

Orthogonal Dual Functionalization Capability vs. Single-Function Analogs

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile presents three distinct reactive sites amenable to selective derivatization: (i) the hydroxyl group for esterification, etherification, or oxidation; (ii) the nitrile for hydrolysis to carboxylic acid, reduction to amine, or cycloaddition; and (iii) the thioether sulfur for oxidation to sulfoxide/sulfone [1]. In contrast, (methylthio)acetonitrile and (ethylthio)acetonitrile possess only the nitrile and thioether sites, lacking the nucleophilic oxygen handle [2]. This bifunctionality is corroborated by the computed rotatable bond count of 3 (versus 2 for (methylthio)acetonitrile), reflecting the additional conformational degrees of freedom introduced by the hydroxyethyl chain [1][2].

Bifunctional building block Orthogonal reactivity Heterocycle synthesis

GHS Safety Profile vs. (Methylthio)acetonitrile for Laboratory Handling Assessment

According to ECHA C&L notifications aggregated in PubChem, 2-[(2-hydroxyethyl)sulfanyl]acetonitrile carries a harmonized GHS classification of Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 for respiratory irritation (H335), with the signal word 'Warning' [1]. (Methylthio)acetonitrile (CAS 35120-10-6) similarly carries acute toxicity and irritant classifications, but with a flash point of 67 °C (152 °F) and a boiling point of 166–167 °C, classifying it as a flammable liquid under storage conditions . The target compound's higher boiling point (122–128 °C at 3.5 Torr) indicates lower volatility and reduced inhalation risk under ambient conditions, though direct head-to-head toxicological data are not available .

Safety assessment GHS classification Laboratory procurement

Commercial Availability and Scale Pricing Benchmark vs. (Methylthio)acetonitrile

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is stocked by Enamine (catalog EN300-1262374) at 95% purity with tiered pricing: $135 (0.05 g), $202 (0.1 g), $289 (0.25 g), $480 (0.5 g), $1,202 (2.5 g), $1,779 (5 g), and $2,638 (10 g) [1]. For comparison, (methylthio)acetonitrile (CAS 35120-10-6) is widely available from multiple vendors (Thermo Fisher, BOC Sciences, CymitQuimica) at 98–99% purity at significantly lower cost, reflecting its commoditized status . The higher unit cost of the target compound is consistent with its specialty building block status and lower production volume, but its unique structural features (hydroxyethyl handle) may eliminate entire synthetic steps, potentially reducing overall project cost when factored into the full synthetic route [2].

Procurement cost Commercial sourcing Building block availability

Optimal Application Scenarios for 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile Based on Differentiated Evidence


Stereoselective Synthesis of Chiral Thiomorpholine Derivatives

As demonstrated by Cheong et al. (1999), enantiopure (S)-2-(2-hydroxyethylthio)nitriles serve as direct precursors to optically active thiomorpholines via a two-step chlorination–reduction–cyclization sequence [1]. This pathway is uniquely accessible to 2-[(2-hydroxyethyl)sulfanyl]acetonitrile and its chiral derivatives, because the hydroxyl group provides the necessary leaving group (after chlorination with SOCl₂) for intramolecular N-alkylation upon nitrile reduction with LiAlH₄. Thiomorpholine scaffolds are privileged structures in medicinal chemistry, appearing in KCNQ potassium channel openers, S1P receptor modulators, and other CNS-targeted programs. No other simple (alkylthio)acetonitrile can deliver this transformation [1].

Sequential Orthogonal Derivatization in Multi-Step Heterocycle Synthesis

The compound's three distinct reactive sites—primary alcohol, nitrile, and thioether—enable stepwise, chemoselective transformations [2]. A typical sequence may involve: (i) O-protection of the hydroxyl, (ii) nitrile hydrolysis to the carboxylic acid, (iii) thioether oxidation to sulfoxide or sulfone, and (iv) O-deprotection and subsequent coupling. This orthogonality reduces the need for multiple building blocks and can shorten linear sequences by 1–2 steps compared to routes that must introduce the hydroxyethylthio moiety through separate operations. The XLogP3 of 0 facilitates extraction and chromatography in aqueous-organic solvent systems across these transformations [2].

Synthesis of Sulfur-Containing β-Enaminonitrile Derivatives via Electrochemical C–H Functionalization

Recent methodology developments have demonstrated that acetonitrile derivatives bearing thioether substituents can participate in electro-oxidative C(sp³)–H bond functionalization with aromatic/aliphatic mercaptans to yield stereodefined sulfur-containing β-enaminonitrile derivatives [3]. While the 2019 Nature Communications study employed various thiols, 2-[(2-hydroxyethyl)sulfanyl]acetonitrile, with its hydroxyl handle, offers the potential for post-functionalization of the resulting enaminonitrile products—a feature absent in simple alkylthio analogs. The electrochemical methodology provides a metal-free route to tetrasubstituted olefins with high stereoselectivity that is enhanced by phosphine oxide catalysts [3].

Procurement for Academic and Industrial Medicinal Chemistry Building Block Collections

The compound's bifunctional architecture (thioether-nitrile plus hydroxyl) fills a specific gap in commercial building block libraries. Unlike (methylthio)acetonitrile, which offers only two reactive centers, this compound provides three orthogonal handles for diversity-oriented synthesis [2]. Its commercial availability through Enamine at 95% purity with tiered gram-scale pricing allows researchers to evaluate its utility without committing to in-house synthesis. The GHS safety profile (Warning signal, no flammable liquid classification) also simplifies integration into standard laboratory workflows compared to more hazardous thioether building blocks [4].

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